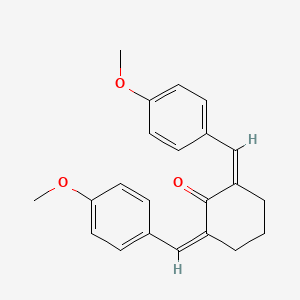
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique pharmacological properties that make it a promising candidate for the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has demonstrated promising results in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Wirkmechanismus
The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl involves the inhibition of various enzymatic pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, it has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotective effects in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl in lab experiments is its unique pharmacological properties that make it a promising candidate for the development of new therapeutic agents. Additionally, this compound is readily available and relatively easy to synthesize. However, one of the main limitations of using this compound in lab experiments is the lack of comprehensive studies on its toxicity and pharmacokinetics, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl. One of the main areas of focus is the development of new therapeutic agents that are based on the pharmacological properties of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more comprehensive studies are needed to evaluate the toxicity and pharmacokinetics of this compound, which may be essential for its potential clinical applications.
Conclusion
In conclusion, 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has demonstrated significant activity against various types of cancer cells and has shown promising results in the treatment of neurological disorders. However, further studies are needed to fully elucidate the mechanism of action of this compound and its potential clinical applications.
Synthesemethoden
The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline HCl involves the reaction of 7-bromo-1-tetralone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Eigenschaften
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11;/h3-5,13H,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIBVCFKZBUEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1)C=C(C=C2)Br)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide hydrochloride](/img/structure/B7451295.png)
![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)



